2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine
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Overview
Description
2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine is a complex organic compound that features both an indole and a naphthalene moiety
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves several steps, starting with the preparation of the indole and naphthalene precursors. One common synthetic route involves the reaction of indole-3-acetic acid with naphthalen-2-ylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and naphthalene moieties allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine can be compared with other similar compounds, such as:
2-(1H-indol-3-yl)-N-(phenylmethyl)ethanamine: This compound features a phenyl group instead of a naphthalene group, which may result in different chemical and biological properties.
2-(1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine: The presence of a pyridine ring can alter the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its combination of indole and naphthalene moieties, which confer distinct structural and functional properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-2-6-18-13-16(9-10-17(18)5-1)14-22-12-11-19-15-23-21-8-4-3-7-20(19)21/h1-10,13,15,22-23H,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWNQKFHDHYQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNCCC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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